2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one is a complex organic compound that features a unique structure combining pyridine, thiophene, and naphthopyran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one typically involves multi-step organic reactionsKey reagents often used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce fully saturated derivatives .
Scientific Research Applications
2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction cascades or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,5-di(pyridin-4-yl)thiophene: Shares the thiophene and pyridine components but lacks the naphthopyran core.
4-(Pyridin-4-yl)aniline: Contains the pyridine moiety but differs in the rest of the structure.
Uniqueness
What sets 2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one apart is its combination of three distinct aromatic systems, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and photochemistry .
Biological Activity
2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one is a heterocyclic compound characterized by its unique structural composition, which integrates pyridine, thiophene, and naphthopyran moieties. This compound has attracted interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Structural Characteristics
The compound features a naphtho[1,2-b]pyran core, known for its diverse biological activities. The presence of pyridine and thiophene rings enhances the compound's chemical properties, making it a candidate for various pharmacological applications. The unique arrangement of these rings contributes to the compound's electronic properties and biological activities that are distinct from other related compounds.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- DNA Interaction : The compound acts as a minor groove binder in DNA, suggesting its potential role in influencing gene expression and serving as a basis for developing therapeutic agents targeting genetic material. Binding constants have shown variability among similar compounds, indicating differing affinities for DNA .
- Antitumor Activity : Compounds with similar structural features have demonstrated antitumor effects. For instance, derivatives of thiophenes have been noted for their cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) .
- Antimicrobial Properties : The compound's structural elements suggest potential antimicrobial activity, as many thiophene derivatives are known for their antibacterial and antifungal properties .
- Antioxidant Activity : Preliminary studies show that related compounds exhibit antioxidant properties by scavenging free radicals, which may contribute to their therapeutic potential .
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
- Cytotoxicity Assays : In one study, synthesized thiophene derivatives were evaluated for their cytotoxic effects on MCF-7 cells. Compounds with similar structures showed varying degrees of potency against these cancer cells .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific substituents on the thiophene and pyridine rings in modulating biological activity. For example, the introduction of electron-withdrawing groups has been linked to enhanced antitumor activity .
Data Summary
The following table summarizes some relevant compounds related to this compound and their associated biological activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
6-(Thiophen-3-yl)-5H-pyrrolo[3,4-b]quinoline | Contains thiophene and quinoline | Antitumor activity |
5-Amino-2-(pyridin-3-yl)benzothiazole | Benzothiazole with pyridine | Antimicrobial properties |
7-Hydroxychromenone | Chromone derivative | Antioxidant and anti-inflammatory |
Properties
CAS No. |
652138-13-1 |
---|---|
Molecular Formula |
C22H13NO2S |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-pyridin-4-yl-6-thiophen-3-ylbenzo[h]chromen-4-one |
InChI |
InChI=1S/C22H13NO2S/c24-20-12-21(14-5-8-23-9-6-14)25-22-17-4-2-1-3-16(17)18(11-19(20)22)15-7-10-26-13-15/h1-13H |
InChI Key |
WQYFDEOPZFOGOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2OC(=CC3=O)C4=CC=NC=C4)C5=CSC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.